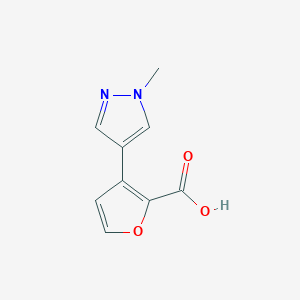

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid

描述

3-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a 1-methylpyrazole moiety. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol . The compound is commercially available as a synthetic building block, with suppliers like CymitQuimica offering it at high purity (50 mg to 500 mg quantities) .

属性

IUPAC Name |

3-(1-methylpyrazol-4-yl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIRBHOZFGBPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(OC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the reaction of 1-methylpyrazole with a furan-2-carboxylic acid derivative under specific conditions. For example, the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters.

化学反应分析

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines

科学研究应用

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Key Structural Differences and Implications

The phenyl group in 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid increases lipophilicity (logP), which could improve membrane permeability in biological systems .

Ring System Variations :

- Replacing furan with pyridine (as in 6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid) introduces a basic nitrogen atom, altering hydrogen-bonding capacity and solubility profiles .

- Thiophene substitution (e.g., 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid) enhances sulfur-mediated interactions, such as van der Waals forces, and may improve resistance to oxidative degradation .

Physicochemical Properties

- Molecular Weight : Analogs range from 192.17 g/mol (core compound) to 295.32 g/mol (thiophene derivative), impacting solubility and bioavailability. Higher molecular weight compounds (e.g., 292.25 g/mol nitro-substituted analog) may exhibit reduced aqueous solubility .

- Polarity : The carboxylic acid group in all compounds confers hydrophilicity, but substituents like phenyl or methyl groups counterbalance this by increasing hydrophobicity .

生物活性

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines both pyrazole and furan rings, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammation.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring fused with a furan ring, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 202.20 g/mol. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of functional groups that enhance its biological activity .

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The IC50 values for these activities vary, demonstrating differential potency against different types of cancer cells:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 | 6.76 |

| This compound | A549 | 193.93 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. For example, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors involved in tumor growth and inflammation. The exact mechanism is still under investigation, but it is hypothesized that the compound may interfere with signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have explored the efficacy of pyrazole-based compounds in preclinical models:

- Study on Lung Cancer Cells : A recent study demonstrated that a series of pyrazole derivatives, including this compound, exhibited potent cytotoxic effects against A549 and HCT116 cell lines. The study highlighted the structure–activity relationship (SAR) that could guide future modifications to enhance potency .

- Anti-inflammatory Screening : Another investigation assessed various pyrazole derivatives for their anti-inflammatory effects in vitro. The results indicated that certain modifications to the pyrazole core could significantly increase anti-inflammatory activity, suggesting potential pathways for drug development .

常见问题

Q. What are the recommended synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid in laboratory settings?

- Methodological Answer : A two-step approach is commonly employed:

Pyrazole Ring Formation : React 1-methyl-1H-pyrazole-4-boronic acid with a furan precursor (e.g., 5-bromofuran-2-carboxylic acid) via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a solvent like DMF/H₂O at 80–100°C .

Carboxylic Acid Activation : Hydrolyze ester intermediates (if present) using HCl (36.5% mass) in water at 90–100°C for 17 hours to yield the final carboxylic acid .

Key Considerations : Optimize catalyst loading (0.5–1.5 mol% Pd) and reaction time (12–24 hours) to minimize by-products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min; retention time ~5.2 minutes .

- FTIR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- ¹H NMR (DMSO-d₆): Pyrazole methyl singlet at δ 3.85 ppm, furan protons as doublets (δ 6.35–7.20 ppm), and carboxylic acid proton (broad, δ ~12.5 ppm) .

Advanced Research Questions

Q. What strategies mitigate low yields in multi-step syntheses of pyrazole-furan hybrids?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher efficiency in coupling reactions (yield improvement: 60% → 85%) .

- Purification : Use preparative HPLC with a gradient elution (10% → 90% acetonitrile in H₂O) to isolate the target compound from regioisomers .

- By-product Analysis : Characterize impurities (e.g., di-substituted furans) via LC-MS and adjust stoichiometry (limiting furan precursor to 1.1 equivalents) .

Q. How does the electronic nature of the pyrazole ring influence the reactivity of the furan-carboxylic acid moiety?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing methyl group on the pyrazole ring increases the electrophilicity of the furan’s α-position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Experimental Validation : Reactivity assays show that substituents on the pyrazole (e.g., –CF₃ vs. –CH₃) alter the pKa of the carboxylic acid by 0.5–1.0 units, impacting metal coordination or hydrogen bonding .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization Issues : The compound’s planar structure and strong intermolecular hydrogen bonding often result in amorphous solids.

- Solution : Use mixed solvents (e.g., ethanol/water 4:1) for slow evaporation. For single-crystal X-ray diffraction, co-crystallize with a coformer (e.g., 4-dimethylaminopyridine) to stabilize the lattice .

Data Contradictions and Resolution

- Contradiction : Literature reports varying optimal temperatures (80°C vs. 100°C) for Suzuki-Miyaura coupling .

- Resolution : Higher temperatures (100°C) favor faster reaction kinetics but increase decomposition risks. Use real-time monitoring via TLC or in-situ IR to identify the ideal endpoint.

- Contradiction : Conflicting FTIR data for carboxylic acid stretches due to polymorphism .

- Resolution : Pair FTIR with solid-state NMR to differentiate polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。